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Compound of Interest

Compound Name: But-3-yn-2-amine hydrochloride

Cat. No.: B1338645

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-amine hydrochloride is a chemical compound of interest in synthetic chemistry
and drug discovery, serving as a versatile building block for more complex molecules. Its
structure, featuring a primary amine, a methyl group, and a terminal alkyne, presents a unique
spectroscopic fingerprint. This guide provides a comprehensive overview of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for But-
3-yn-2-amine hydrochloride. Due to the limited availability of published experimental spectra
for this specific salt, this document combines data for the parent free amine with predicted
values and characteristic spectral features for the functional groups present, offering a robust
reference for researchers.

Molecular Structure and Properties
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Property Value

Chemical Formula C4HsCIN

Molecular Weight 105.57 g/mol [1]

CAS Number 42105-26-0[2]

IUPAC Name but-3-yn-2-amine;hydrochloride[1]

1-Methyl-2-propynylamine hydrochloride, 3-
Synonyms i
Butyn-2-amine HCI

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following data is predicted for But-3-yn-2-amine hydrochloride in a suitable
deuterated solvent (e.g., D20 or DMSO-ds).

H NMR (Proton NMR)

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~3.8-4.0 Quartet 1H CH-NHs*
~3.0-3.2 Doublet 1H C=CH
~1.5-17 Doublet 3H CHs
~8.0 - 9.0 (broad) Singlet 3H N*Hs

Note: The chemical shifts are estimates and can vary depending on the solvent and
concentration. The N*Hs protons are exchangeable with D20 and the signal would disappear
upon addition of a few drops of D20 to the NMR sample.

13C NMR (Carbon-13 NMR)
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Chemical Shift (8) (ppm) Assighment
~80 -85 =CH

~75-80 -C=

~45 - 50 CH-NHs*

~20 - 25 CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For

But-3-yn-2-amine hydrochloride, a solid, the spectrum would be obtained as a KBr pellet or

using an ATR accessory.

Wavenumber (cm~—?) Intensity Assignment

~3300 - 3400 Strong, Sharp =C-H stretch

2500 - 3200 Strong, Broad N*-H stretch of the ammonium
salt

~2100 - 2150 Weak to Medium C=C stretch (terminal alkyne)

~1600 - 1630 Medium N*-H bend (asymmetric)

~1500 - 1550 Medium N*-H bend (symmetric)

~1370 - 1380 Medium C-H bend (CHs3)

~600 - 700 Strong, Broad =C-H bend

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt would typically be performed on the free amine,

But-3-yn-2-amine, after neutralization. The data presented here is for the free amine (CaH7N,
Molecular Weight: 69.11 g/mol ).
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miz Relative Intensity Possible Fragment
69 Moderate [M]* (Molecular lon)
68 Moderate [M-H]*

54 Strong [M-CHs]*

42 Moderate [C3Ha]*

30 Base Peak [CH3CHNH2]*

The fragmentation pattern is characteristic of a primary amine, with alpha-cleavage leading to
the stable iminium cation at m/z 30 as the base peak.

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of But-3-yn-2-amine hydrochloride
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-de) in a 5 mm NMR tube.

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 'H NMR Acquisition:
o Use a standard single-pulse experiment.
o Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

o To confirm the N*Hs peak, a D20 exchange experiment can be performed by adding a
drop of D20 to the sample and re-acquiring the spectrum.

e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the
spectrum and provide information on the number of attached protons to each carbon.

o Alonger acquisition time will be necessary due to the lower natural abundance of 3C.
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Infrared (IR) Spectroscopy (KBr Pellet Method)

e Sample Preparation:

o Grind 1-2 mg of But-3-yn-2-amine hydrochloride with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~1.

Mass Spectrometry (Electron lonization - for the free
amine)

o Sample Preparation: Prepare a dilute solution of the free amine (But-3-yn-2-amine), obtained
by neutralizing the hydrochloride salt, in a volatile organic solvent such as methanol or
dichloromethane.

 Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct
insertion probe on a mass spectrometer.

e Acquisition:

o If using GC-MS, inject the sample onto a suitable GC column to separate it from the
solvent and any impurities before it enters the mass spectrometer.

o The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
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o Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z
10-150).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of But-3-yn-2-amine hydrochloride.
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Caption: Workflow for the spectroscopic analysis of But-3-yn-2-amine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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